molecular formula C12H22O5 B110126 3-Hydroxydodecanedioic acid CAS No. 34574-69-1

3-Hydroxydodecanedioic acid

Cat. No. B110126
CAS RN: 34574-69-1
M. Wt: 246.3 g/mol
InChI Key: FYVQCLGZFXHEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxydodecanedioic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain . It is used in studies of fatty acid metabolic disorders such as ketoacidosis where enzyme deficiencies are believed to be present .


Synthesis Analysis

The synthesis of 3-Hydroxydodecanedioic acid involves a combination of omega-oxidation and incomplete beta-oxidation . The synthetic schemes for the synthesis of 3-Hydroxydodecanedioic acid and a di-deuterated analog have been reported, suitable for use in a stable-isotope dilution mass spectrometric analytical approach .


Molecular Structure Analysis

The molecular formula of 3-Hydroxydodecanedioic acid is C12H22O5 . It has an average mass of 246.300 Da and a monoisotopic mass of 246.146729 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxydodecanedioic acid are primarily related to fatty acid metabolic disorders . The compound is known to be excreted by children with long-chain hydroxyacyl CoA dehydrogenase deficiency (LCHAD) deficiency .

Scientific Research Applications

Biological Production and Metabolic Engineering

3-Hydroxydodecanedioic acid, a type of hydroxy acid, has garnered interest in scientific research, particularly in the field of biological production and metabolic engineering. It's seen as a valuable platform chemical with potential applications in various industries.

  • Biological Production from Glucose or Glycerol : Kumar et al. (2013) discuss how 3-hydroxypropionic acid (3-HP), a similar compound, can be produced biologically from glucose or glycerol, underscoring its value as a platform chemical (Kumar, Ashok, & Park, 2013).

  • Fermentative Production in Saccharomyces cerevisiae : Chen et al. (2014) evaluated the production of 3-HP in yeast, Saccharomyces cerevisiae, through the malonyl-CoA pathway, providing insights into using yeast as a cell factory for 3-HP production (Chen, Bao, Kim, Siewers, & Nielsen, 2014).

  • Biosynthetic Pathways for Production : Jiang, Meng, and Xian (2009) present a comprehensive review of the biosynthetic pathways that could be constructed for 3-HP production, including mass and redox balances, thermodynamic favorability, and future research needs (Jiang, Meng, & Xian, 2009).

  • Use in Bioplastic Production : Jers et al. (2019) highlight how 3-HP, in its polymerized form, can be used in bioplastic production, and discuss the state of the art in 3-HP bio-production comparing yields in different microbial cell factories (Jers, Kalantari, Garg, & Mijakovic, 2019).

  • Gene Expression Control for Production : Hanko, Minton, and Malys (2017) investigate the kinetics and dynamics of a 3-HP-inducible system in response to 3-HP, paving the way for its use in synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).

  • Metabolic Engineering for Enhanced Production : Jung et al. (2014) explore metabolic engineering strategies to enhance 3-HP production from glycerol in Escherichia coli, demonstrating significant improvements in glycerol utilization rate and 3-HP titer (Jung, Kang, Chu, Choi, & Cho, 2014).

  • Biosynthesis from CO2 in Cyanobacteria : Wang et al. (2016) present a study on the biosynthesis of 3-HP directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803, showing the feasibility of photosynthetic production of 3-HP directly from sunlight and CO2 (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).

Future Directions

The future directions of research on 3-Hydroxydodecanedioic acid could involve further studies on its role in fatty acid metabolic disorders . Additionally, it could be used in the development of diagnostic tests for disorders of fatty acid metabolism .

properties

IUPAC Name

3-hydroxydodecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVQCLGZFXHEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586568
Record name 3-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxydodecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxydodecanedioic acid

CAS RN

34574-69-1
Record name 3-Hydroxydodecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34574-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxydodecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxydodecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000413
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxydodecanedioic acid
Reactant of Route 2
3-Hydroxydodecanedioic acid
Reactant of Route 3
3-Hydroxydodecanedioic acid
Reactant of Route 4
3-Hydroxydodecanedioic acid
Reactant of Route 5
3-Hydroxydodecanedioic acid
Reactant of Route 6
3-Hydroxydodecanedioic acid

Citations

For This Compound
127
Citations
JS Chickos, BA Way, J Wilson… - Journal of clinical …, 2002 - Wiley Online Library
… for synthesis of 3-hydroxydodecanedioic acid and a di-… and accurate 3-hydroxydodecanedioic acid measurements for … scheme for synthesis of 3-hydroxydodecanedioic acid (3OHDD). …
Number of citations: 14 onlinelibrary.wiley.com
J Greter, S Lindstedt, H Seeman, G Steen - Clinical Chemistry, 1980 - academic.oup.com
… acid + octenedioic acid; 8, hippuric acid: 9, unknown compound identified as 3-hydroxydecanedioic acid: and 10,unknown compounds identified as 3-hydroxydodecanedioic acid + 3-…
Number of citations: 45 academic.oup.com
M Matsumoto, T Kuhara, Y Inoue… - Biomedical & …, 1990 - Wiley Online Library
… 3hydroxydodecanedioic acid tri-TMS. Its retention time was slightly shorter than 3-hydroxydodecanedioic acid … acid tri-TMS and 3hydroxydodecanedioic acid tri-TMS was identical to that …
Number of citations: 12 onlinelibrary.wiley.com
J Bergoffen, P Kaplan, DE Hale… - Journal of inherited …, 1993 - Wiley Online Library
… acid (DCS), sebacic acid (DC10), 3-hydroxyadipic acid (3OHDC6), 3-hydroxyoctanedioic acid (3OHDC8), 3-hydroxydecanedioic acid (3OHDC10), 3-hydroxydodecanedioic acid (…
Number of citations: 17 onlinelibrary.wiley.com
FF Hill, I Venn, KL Lukas - Applied microbiology and biotechnology, 1986 - Springer
… The 3-hydroxydodecanedioic acid was described in the literature as an intermediate in the preparation of traumatic acid (trans-dodec-2-en1,2-dioic acid) (Schreurs et al. 1971). The …
Number of citations: 38 link.springer.com
M Matsumoto, T Kuhara, Y Inoue, T Shinka… - … of Chromatography B …, 1991 - Elsevier
… This compound was eluted just before 3-hydroxydodecanedioic acid (peak 8 in Fig. 2). A very intense peak was found at m/z 345 [M -COOTMS] + due to a-cleavage of TMS-ether (Fig. …
Number of citations: 20 www.sciencedirect.com
D Shi, Q Tan, J Ruan, Z Tian, X Wang, J Liu… - Aging (Albany …, 2021 - ncbi.nlm.nih.gov
… Notably, we observed that 3-hydroxydodecanedioic acid was … , implying that 3-hydroxydodecanedioic acid may not fit well … an increase in tumor rats, 3-hydroxydodecanedioic acid and N-…
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Liu, L Liu, J Luo, X Peng - International Journal of Biological …, 2023 - Elsevier
… According to our current results, other metabolites, including 3-hydroxydodecanedioic acid, suberic acid, 13,14-dihydro PGF-1a, (S)-oleuropeic acid, 3-(acetyloxy)-2-hydroxypropyl …
Number of citations: 3 www.sciencedirect.com
E Melliou, I Chinou - Journal of agricultural and food chemistry, 2005 - ACS Publications
… 24-methylenecholesterol, sitosterol, isofucosterol, 3-hydroxydodecanedioic acid, (10R,11R)-… , and 3-hydroxydodecanedioic acid are reported for the first time as royal jelly constituents. …
Number of citations: 194 pubs.acs.org
N Looby, A Roszkowska, N Reyes-Garcés, M Yu… - Metabolomics, 2021 - Springer
… , confirming the results obtained from multivariate analysis, was that of significantly higher levels of fatty acids, namely 3-hydroxytetradecanedioic acid and 3-hydroxydodecanedioic acid …
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.